molecular formula C17H13F3OS B15243882 2-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde

2-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde

Cat. No.: B15243882
M. Wt: 322.3 g/mol
InChI Key: MTWCKOLVYOZZPT-UHFFFAOYSA-N
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Description

2-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde is an organic compound characterized by the presence of a trifluoromethyl group, a thiobenzaldehyde moiety, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-(trifluoromethyl)benzaldehyde with a suitable thiol compound under controlled conditions to form the thiobenzaldehyde intermediate. This intermediate is then subjected to further reactions, such as aldol condensation, to introduce the ketone functional group and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes. The ketone and thiobenzaldehyde moieties can participate in various chemical interactions, such as hydrogen bonding or covalent bonding with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]oxirane
  • 2-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]benzaldehyde

Uniqueness

2-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde is unique due to the presence of both a trifluoromethyl group and a thiobenzaldehyde moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13F3OS

Molecular Weight

322.3 g/mol

IUPAC Name

2-[3-oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde

InChI

InChI=1S/C17H13F3OS/c18-17(19,20)15-8-4-3-7-14(15)16(21)10-9-12-5-1-2-6-13(12)11-22/h1-8,11H,9-10H2

InChI Key

MTWCKOLVYOZZPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F)C=S

Origin of Product

United States

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